2-(Perfluorobutyl)ethanethiol
Overview
Description
2-(Perfluorobutyl)ethanethiol is an organosulfur compound known for its unique properties. It is a colorless, volatile liquid with a faint, sweet odor and a boiling point of 160°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluorobutyl)ethanethiol typically involves the reaction of perfluorobutyl iodide with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Perfluorobutyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: It can be reduced to form the corresponding thiolates.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiolates.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
2-(Perfluorobutyl)ethanethiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Perfluorobutyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal surfaces, making it useful in the formation of self-assembled monolayers. These monolayers can enhance the stability and functionality of biosensors and other analytical devices . Additionally, the perfluorinated alkyl chain imparts unique hydrophobic properties, making it useful in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Perfluorooctyl)ethanethiol
- 2-(Perfluorohexyl)ethanethiol
- 2-(Perfluoropropyl)ethanethiol
Uniqueness
2-(Perfluorobutyl)ethanethiol is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where both properties are required, such as in the formation of self-assembled monolayers for biosensors .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9S/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJXVHYUQPXZOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880388 | |
Record name | 2-(Perfluorobutyl)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34451-25-7, 68140-20-5 | |
Record name | 2-(Perfluorobutyl)ethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoroalkyl(C4-10)ethyl mercaptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiols, C6-12, .gamma.-.omega.-perfluoro | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Perfluorobutyl)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiols, C6-12, γ-ω-perfluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(PERFLUOROBUTYL)ETHANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A52935OO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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